8-O-Tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate;2,2,2-trifluoroacetic acid
Description
This compound (CAS 203934-60-5) is a spirocyclic derivative featuring a 2,8-diazaspiro[4.5]decane core with tert-butyl and ethyl ester groups at positions 8 and 3, respectively. It is commonly paired with trifluoroacetic acid (TFA) as a counterion or solvent residue from synthesis . Key properties include:
Properties
IUPAC Name |
8-O-tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4.C2HF3O2/c1-5-21-13(19)12-10-16(11-17-12)6-8-18(9-7-16)14(20)22-15(2,3)4;3-2(4,5)1(6)7/h12,17H,5-11H2,1-4H3;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSANBQTORDWSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29F3N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-O-Tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate; 2,2,2-trifluoroacetic acid (CAS Number: 203934-60-5) is a nitrogen-containing heterocyclic compound that has garnered interest in pharmacological research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C16H28N2O4 |
| Molecular Weight | 312.405 g/mol |
| CAS Number | 203934-60-5 |
| LogP | 2.195 |
| Purity | >97% |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways. Preliminary studies suggest that it may act as an autophagy modulator. Autophagy is a critical cellular process involved in the degradation and recycling of cellular components, which plays a significant role in maintaining cellular homeostasis.
Autophagy Modulation
Recent research indicates that compounds similar to 8-O-Tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate can enhance autophagic flux without inducing cytotoxicity. For instance, studies have shown that certain derivatives significantly increase levels of LC3-II, a marker for autophagy activation, suggesting that these compounds promote the formation of autophagosomes and their subsequent fusion with lysosomes .
Case Studies
-
Study on Neuroprotective Effects :
A study investigated the neuroprotective effects of related diazaspiro compounds in neuronal cell lines. The results indicated that these compounds could reduce oxidative stress markers and promote cell survival under neurotoxic conditions, likely through autophagy activation . -
In Vivo Studies :
In vivo experiments conducted on animal models demonstrated that administration of the compound led to improved cognitive functions and reduced amyloid plaque accumulation in models of Alzheimer’s disease. These effects were associated with enhanced autophagic activity in neuronal tissues .
Research Findings
Several studies have focused on the pharmacological potential of 8-O-Tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate :
- Antioxidant Activity : The compound has shown promise as an antioxidant agent, reducing reactive oxygen species (ROS) levels in cultured cells.
- Cytotoxicity Assessment : In cytotoxicity assays, concentrations up to 50 µM did not exhibit significant toxicity in various cell lines, indicating a favorable safety profile for further development .
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential biological activity. Research indicates that diazaspiro compounds can exhibit significant pharmacological properties, including:
- Antimicrobial Activity : Compounds similar to diazaspiro derivatives have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that certain derivatives possess significant antimicrobial effects against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa .
- Anticancer Properties : Preliminary studies suggest that modifications of diazaspiro compounds may enhance their anticancer activities through mechanisms involving apoptosis and cell cycle arrest .
Chemical Synthesis
The unique structure of this compound allows for its use as a versatile building block in organic synthesis:
- Synthesis of Novel Derivatives : The compound can be utilized in the synthesis of other complex molecules through various coupling reactions. For example, it can be coupled with different electrophiles to create new thiazolidine derivatives that have shown promising biological activities .
- Functionalization Reactions : The presence of carboxylate groups provides sites for further functionalization, enabling the development of tailored compounds for specific applications in drug design .
Material Science
The compound's stability and unique properties make it suitable for applications in material science:
- Polymer Chemistry : Due to its spirocyclic structure, it can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities .
- Nanotechnology : Its derivatives can be used in the formulation of nanomaterials that exhibit enhanced properties for drug delivery systems .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a. 8-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate methanesulfonate (CAS 2177258-86-3)
- Key difference : Methanesulfonate (mesylate) counterion instead of TFA.
- Molecular weight : 408.51 g/mol (vs. 312.40 g/mol for the TFA-associated neutral form) .
- Impact : Mesylate salts often enhance solubility and crystallinity, making this variant preferable in formulation stages .
b. 2-Benzyl 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate (CAS 1445951-71-2)
- Key difference : Benzyl group at position 2 and hydroxymethyl at position 3.
- Molecular weight : 404.51 g/mol .
- Impact : The aromatic benzyl group increases lipophilicity, while the hydroxymethyl introduces polarity, balancing solubility for cellular uptake studies .
c. O8-tert-butyl O4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate (CAS 2028341-89-9)
Bioactive Derivatives
a. Inhibitor E: (3S)-8-(2-amino-6-[(1R)-1-[5-chloro-3'-(methylsulfonyl)biphenyl-2-yl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid
- Key difference : Replacement of esters with a carboxylic acid and complex aryl substituents.
- Impact : Demonstrates potent enzyme inhibition (e.g., tryptophan hydroxylase), underscoring the role of deprotected functional groups in biological activity .
b. 8-Amino-2-azaspiro[4.5]decan-1-one; trifluoroacetic acid (CAS 1154868-75-3)
Q & A
Q. What are the standard synthetic routes for preparing 8-O-Tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate?
- Methodological Answer : The compound is typically synthesized via a multi-step route involving: (i) Boc protection : Tert-butyl carbamate (Boc) groups are introduced using Boc anhydride and triethylamine in dichloromethane at room temperature to protect amine functionalities . (ii) Alkylation : Ethyl groups are introduced via nucleophilic substitution using anhydrous potassium carbonate and alkyl halides (e.g., bromoethane) in acetonitrile under reflux conditions (6–8 hours) . (iii) Deprotection : Acidic cleavage of Boc groups with HCl in dioxane (0°C to room temperature, 4 hours) yields the free amine intermediate .
Q. How can researchers confirm the structural integrity of this spiro compound post-synthesis?
- Methodological Answer : Use a combination of: (i) NMR spectroscopy : Analyze and NMR shifts to confirm spirocyclic geometry and substituent positions. For example, tert-butyl groups typically show singlets at δ 1.42 ppm in NMR, while ethyl ester protons appear as quartets near δ 4.1–4.3 ppm . (ii) Mass spectrometry (MS) : Confirm molecular weight via ESI-MS, where the parent ion ([M+H]) for the Boc-protected intermediate should align with theoretical values (e.g., m/z 213.3 for tert-butyl derivatives) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : (i) Liquid-liquid extraction : Use dichloromethane (DCM) to separate the product from aqueous layers after neutralization with sodium carbonate . (ii) Column chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) to resolve spirocyclic products from byproducts like unreacted starting materials .
Advanced Research Questions
Q. How can structure–activity relationship (SAR) studies be designed for derivatives of this spiro compound?
- Methodological Answer : (i) Variable substituent screening : Modify the ethyl or tert-butyl groups with bioisosteres (e.g., trifluoroethyl, cyclopropyl) to assess steric/electronic effects on biological activity . (ii) Pharmacophore mapping : Use computational tools (e.g., molecular docking) to predict binding interactions with target receptors (e.g., anticonvulsant targets like GABA receptors) . (iii) In vivo validation : Test derivatives in rodent seizure models (e.g., maximal electroshock) to correlate structural changes with efficacy .
Q. What computational methods are suitable for optimizing reaction conditions for large-scale synthesis?
- Methodological Answer : (i) Factorial design of experiments (DoE) : Test variables like temperature, solvent polarity, and catalyst loading to identify optimal conditions. For example, refluxing in acetonitrile vs. DMF may alter reaction rates and yields . (ii) AI-driven simulations : Train machine learning models on historical reaction data (e.g., solvent/reagent combinations) to predict ideal parameters for yield improvement .
Q. How should researchers address contradictions in spectroscopic data during characterization?
- Methodological Answer : (i) Cross-validate techniques : Combine NMR with IR spectroscopy to resolve ambiguities (e.g., ester carbonyl stretches at ~1700–1750 cm) . (ii) Theoretical modeling : Use density functional theory (DFT) to calculate expected NMR shifts and compare with experimental data . (iii) Collaborative verification : Share raw data with specialized labs for independent validation (e.g., high-resolution mass spectrometry) .
Q. What strategies enhance the stability of this compound under varying storage conditions?
- Methodological Answer : (i) Thermogravimetric analysis (TGA) : Determine decomposition temperatures to establish safe storage ranges (e.g., avoid temperatures >58°C for tert-butyl derivatives) . (ii) Lyophilization : For hygroscopic intermediates, freeze-drying in vacuo prevents hydrolysis .
Theoretical and Methodological Frameworks
Q. How can researchers link synthetic studies to broader theoretical frameworks in medicinal chemistry?
- Methodological Answer : (i) Mechanistic studies : Investigate reaction pathways (e.g., SN2 vs. SN1 mechanisms in alkylation steps) using kinetic isotope effects or computational transition-state modeling . (ii) Target-driven design : Align synthetic modifications with hypotheses about receptor binding (e.g., fluorophenoxy groups in anticonvulsant agents to enhance blood-brain barrier penetration) .
Q. What advanced analytical techniques are critical for resolving stereochemical ambiguities in the spirocyclic core?
- Methodological Answer : (i) X-ray crystallography : Resolve absolute configuration using single-crystal diffraction data . (ii) Chiral HPLC : Separate enantiomers using columns like Chiralpak IA-3 with hexane/isopropanol mobile phases .
Data Analysis and Interpretation
Q. How should researchers statistically analyze yield variations across synthetic batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
